N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]pentanamide
Description
The compound N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]pentanamide is a heterocyclic molecule featuring a thiazole core substituted with a tetrahydronaphthalenyl group at position 4 and a pentanamide moiety at position 2. Its structure combines aromatic and aliphatic components, making it a candidate for diverse biological interactions.
Properties
IUPAC Name |
N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]pentanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2OS/c1-2-3-8-17(21)20-18-19-16(12-22-18)15-10-9-13-6-4-5-7-14(13)11-15/h9-12H,2-8H2,1H3,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUEDEAUQWRIALD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=NC(=CS1)C2=CC3=C(CCCC3)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]pentanamide is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C14H17N3S
- Molecular Weight : 273.37 g/mol
- CAS Number : 75490-28-7
Potential Targets
- Retinoic Acid Receptor Gamma : Compounds similar in structure have been shown to bind to this receptor, influencing gene expression related to cell growth and differentiation.
- Enzymatic Pathways : Thiazole-containing compounds often act as enzyme inhibitors or modulators, affecting pathways such as inflammation and cancer progression .
Anticancer Properties
Research has indicated that thiazole derivatives can exhibit anticancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth. For instance:
- A study demonstrated that thiazole derivatives could inhibit the proliferation of various cancer cell lines through modulation of cell cycle proteins and apoptosis-related factors .
Antimicrobial Activity
Thiazole compounds have also been noted for their antimicrobial properties. They may disrupt microbial cell membranes or inhibit essential bacterial enzymes:
- Specific derivatives have shown effectiveness against Gram-positive and Gram-negative bacteria, highlighting their potential as antimicrobial agents.
Case Studies
- In Vitro Studies : In vitro assays have shown that this compound exhibits significant cytotoxicity against certain cancer cell lines (e.g., HeLa and MCF-7) at micromolar concentrations.
- Animal Models : Preliminary studies using animal models have indicated that this compound may reduce tumor size when administered in appropriate dosages, suggesting its potential for therapeutic applications in oncology.
Data Tables
Comparison with Similar Compounds
Heterocyclic Core Modifications
- Oxadiazole Derivatives: Compounds like OZE-III (N-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)pentanamide) replace the thiazole ring with a 1,3,4-oxadiazole core.
- Thiadiazole Derivatives : NTBD (4-[5-(naphthalen-1-ylmethyl)-1,3,4-thiadiazol-2-yl]benzene-1,3-diol) features a thiadiazole ring, which increases sulfur content and may enhance redox activity compared to thiazoles .
- Thiazoline-Tetralins : Derivatives such as 4a–4k from incorporate a thiazoline ring fused to a tetrahydronaphthalenyl group, differing in ring saturation and substituent positioning .
Substituent Variations
Antimicrobial Activity
- OZE-I, OZE-II, OZE-III : These oxadiazoles exhibit MIC values of 2–8 µg/mL against S. aureus and prolong C. elegans survival in infection models. The chloro-phenyl group in OZE-III enhances potency compared to tetrahydronaphthalenyl-containing OZE-I .
- Thiazoline-Tetralins : Derivatives like 4a–4k show moderate to high activity against bacterial and fungal strains, though specific data are pending .
Enzyme Inhibition
- Compounds 9–13 (): Designed to inhibit Ca²⁺/calmodulin, these derivatives achieve IC₅₀ values in the nanomolar range. The tetrahydronaphthalenyl group improves binding affinity, while methoxy substituents (e.g., 10) optimize solubility .
Molecular Docking
- Compound 9c (): Docking studies reveal interactions with α-glucosidase’s active site, suggesting similar heterocycles may target metabolic enzymes. The thiazole ring’s nitrogen atoms facilitate hydrogen bonding, a feature shared with the target compound .
Physicochemical Properties
- pKa and Solubility : Analogues like N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)pentanamide () have predicted pKa values of ~9.24, indicating basic character. The pentanamide chain likely reduces logP compared to aryl-substituted derivatives .
- Spectroscopic Profiles : IR and NMR data for compounds like 6b–6c () confirm the presence of amide C=O stretches (~1670 cm⁻¹) and aromatic proton resonances (δ 7.2–8.6 ppm), consistent with the target’s expected spectral features .
Q & A
Q. How to reconcile conflicting reports on antimicrobial potency against MRSA?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
